molecular formula C9H13NO2 B6296253 2-Methoxy-6-isopropylpyridin-3-ol CAS No. 2230481-23-7

2-Methoxy-6-isopropylpyridin-3-ol

Cat. No.: B6296253
CAS No.: 2230481-23-7
M. Wt: 167.20 g/mol
InChI Key: DJASOWRQMVOJCK-UHFFFAOYSA-N
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Description

2-Methoxy-6-isopropylpyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-isopropylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar continuous flow methods. The use of continuous flow reactors allows for efficient and scalable production, minimizing waste and reducing reaction times compared to traditional batch processes. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-isopropylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.

Scientific Research Applications

2-Methoxy-6-isopropylpyridin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-isopropylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an isopropyl group on the pyridine ring makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methoxy-6-propan-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-5-8(11)9(10-7)12-3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJASOWRQMVOJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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